2-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol
Description
Properties
IUPAC Name |
2-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-19(2,22)18-20-16-6-4-5-7-17(16)21(18)12-13-24-15-10-8-14(23-3)9-11-15/h4-11,22H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTZPHPMLOMVET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation with Carbonyl Compounds
A widely adopted approach involves reacting 1,2-phenylenediamine with a substituted aldehyde or ketone in the presence of an acid catalyst. For example, NH4Cl in chloroform facilitates the cyclization of benzaldehyde derivatives with 1,2-phenylenediamine, yielding 2-substituted benzimidazoles in high purity (94% yield). This method avoids harsh conditions, making it suitable for sensitive functional groups.
Catalytic Enhancements
Recent advancements incorporate catalysts such as Cu(II)-TDnSiO2 nanoparticles or Yb/MCM-41 molecular sieves to accelerate ring formation. These systems reduce reaction times from hours to minutes while maintaining yields above 95%. For instance, Cu(II)-TDnSiO2 enables benzimidazole synthesis at room temperature within 20 minutes, minimizing side reactions.
Introduction of the 4-Methoxyphenoxyethyl Side Chain
The 4-methoxyphenoxyethyl group is introduced via nucleophilic substitution or coupling reactions.
Alkylation of Benzimidazole
A two-step alkylation strategy is commonly employed:
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Synthesis of 2-Chloroethyl-4-Methoxyphenylether : 4-Methoxyphenol reacts with 1,2-dichloroethane in the presence of K2CO3, producing the chloroethyl intermediate.
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Coupling to Benzimidazole : The chloroethyl intermediate undergoes nucleophilic substitution with the benzimidazole nitrogen. Polyphosphoric acid (PPA) at 170–200°C drives this reaction efficiently, achieving 99% conversion in 4 hours.
Microwave-Assisted Coupling
Microwave irradiation reduces reaction times significantly. A protocol using deep eutectic solvents (choline chloride/acetamide) under microwave conditions achieves 98% yield in 1 hour, outperforming conventional heating.
Attachment of the Propan-2-ol Moiety
The propan-2-ol group is introduced via Grignard reaction or nucleophilic addition to a ketone intermediate.
Grignard Addition
Reaction of the benzimidazole intermediate with acetone in the presence of a Grignard reagent (e.g., Mg turnings in THF) forms the tertiary alcohol. This method requires anhydrous conditions and yields 85–90% product after purification by column chromatography.
Ketone Reduction
An alternative route involves reducing a pre-formed ketone derivative. Sodium borohydride in ethanol selectively reduces the ketone to the secondary alcohol, followed by methylation to yield the tertiary alcohol. This approach achieves 88% yield but requires careful control of stoichiometry.
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography remains the gold standard for purification, using gradients of ethyl acetate and petroleum ether (1:6 v/v). High-performance liquid chromatography (HPLC) with C18 columns resolves closely related impurities, ensuring >99% purity.
Spectroscopic Analysis
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NMR Spectroscopy : 1H NMR confirms the presence of the propan-2-ol group via a singlet at δ 1.55 ppm (6H, -C(CH3)2OH) and the methoxy group at δ 3.78 ppm (3H, -OCH3).
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Mass Spectrometry : High-resolution ESI-MS displays a molecular ion peak at m/z 327.4 [M+H]+, consistent with the molecular formula C19H22N2O3.
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IR Spectroscopy : Stretching vibrations at 3350 cm−1 (O-H) and 1610 cm−1 (C=N) validate the alcohol and benzimidazole functionalities.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Alkylation with PPA | 170–200°C, 4h | Polyphosphoric acid | 99 | 98 |
| Microwave-assisted | 70°C, 1h | Choline chloride | 98 | 99 |
| Grignard addition | THF, 0°C, 2h | Mg turnings | 90 | 97 |
| Ketone reduction | Ethanol, RT, 12h | NaBH4 | 88 | 95 |
Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a benzimidazole derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.
Scientific Research Applications
2-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol exerts its effects is related to its interaction with molecular targets, such as enzymes or receptors. The benzimidazole core can bind to specific sites on these targets, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or material properties.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 2-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol include other benzimidazole derivatives, such as:
- 1-(2-Methoxyethyl)-2-(4-methoxyphenoxy)benzimidazole
- 2-(4-Methoxyphenyl)-1-(2-methylpropyl)benzimidazole
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and physical properties. This makes it particularly valuable in applications where precise molecular interactions are required.
Biological Activity
The compound 2-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol is a benzimidazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies to provide a comprehensive overview.
- Chemical Formula: C18H22N2O3
- Molecular Weight: 314.38 g/mol
- CAS Number: Not specified in the available literature.
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. The compound has shown efficacy against various cancer cell lines, including breast and prostate cancer. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:
- IC50 Value: 12 µM
- Mechanism: Induction of apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases 3 and 9.
Antimicrobial Activity
The compound has also displayed antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes.
Table 1: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
Another significant biological activity is its anti-inflammatory potential. Studies have demonstrated that the compound inhibits pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.
The anti-inflammatory effects are mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest:
- Absorption: Rapid absorption post-administration.
- Distribution: Widely distributed in tissues; high affinity for liver and kidneys.
- Metabolism: Primarily metabolized by cytochrome P450 enzymes.
- Excretion: Renal excretion as metabolites.
Toxicity Profile
While the compound shows promising biological activities, its toxicity profile must be considered. Initial toxicity studies indicate:
- LD50: Greater than 2000 mg/kg in rodent models, suggesting low acute toxicity.
However, long-term studies are necessary to assess chronic toxicity and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
